Z-Pro-phe-his-leu-leu-val-tyr-ser-4M-betana

Cathepsin D assay Aspartyl protease substrate Peptide substrate length-activity relationship

Assay interference from coupled aminopeptidase steps and spectral overlap with AMC substrates compromise renin and cathepsin D activity measurements. This full-length Z-octapeptide-4MβNA substrate solves these by enabling direct fluorimetric detection (Ex 335-350 nm / Em 410-440 nm) without auxiliary enzymes. • Direct turnover: cleaved exclusively at Leu-Leu bond, linear response up to 100 mGoldblatt U/tube. • Multiplex compatibility: spectral separation from AMC allows simultaneous cathepsin L/B assays. • In situ trapping: intracellular NSA coupling enables spatial mapping-not feasible with AMC.

Molecular Formula C68H85N11O13
Molecular Weight 1264.5 g/mol
Cat. No. B12327301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Pro-phe-his-leu-leu-val-tyr-ser-4M-betana
Molecular FormulaC68H85N11O13
Molecular Weight1264.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)OCC7=CC=CC=C7
InChIInChI=1S/C68H85N11O13/c1-40(2)29-51(72-63(85)55(34-48-36-69-39-70-48)74-61(83)53(31-43-17-10-8-11-18-43)75-66(88)57-23-16-28-79(57)68(90)92-38-45-19-12-9-13-20-45)60(82)73-52(30-41(3)4)64(86)78-59(42(5)6)67(89)76-54(32-44-24-26-49(81)27-25-44)62(84)77-56(37-80)65(87)71-47-33-46-21-14-15-22-50(46)58(35-47)91-7/h8-15,17-22,24-27,33,35-36,39-42,51-57,59,80-81H,16,23,28-32,34,37-38H2,1-7H3,(H,69,70)(H,71,87)(H,72,85)(H,73,82)(H,74,83)(H,75,88)(H,76,89)(H,77,84)(H,78,86)/t51-,52-,53-,54-,55-,56-,57-,59-/m0/s1
InChIKeyLTBPAKALJZQCNH-IILMAXQXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-4M-betana: Identity and Procurement Baseline


Z-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-4M-betana (CAS 100900-43-4, MW 1264.47 g/mol) is a synthetic, N-terminally benzyloxycarbonyl-protected octapeptide conjugated to a 4-methoxy-β-naphthylamide (4MβNA) fluorogenic reporter [1]. It belongs to the class of internally quenched peptidyl-arylamide substrates designed for aspartyl proteases, primarily renin (EC 3.4.23.15) and cathepsin D (EC 3.4.23.5). The compound serves as a tool for continuous or endpoint fluorimetric assays in drug discovery, clinical biomarker validation, and enzymology research [2]. Its core differentiation arises from the combination of the full-length octapeptide sequence—derived from the natural angiotensinogen cleavage region—and the 4-methoxy-substituted naphthylamide leaving group, which yields distinct photophysical and enzymatic properties compared to truncated fragments, unsubstituted β-naphthylamide analogs, or AMC-based substrates [3].

Why Generic Substitution of This Fluorogenic Peptide Fails


Attempts to substitute this substrate with shorter pentapeptide fragments, unsubstituted β-naphthylamide (βNA) variants, or AMC-conjugated octapeptides result in quantitatively measurable losses in enzymatic turnover rate, fluorogenic sensitivity, or spectral compatibility. The full octapeptide sequence is mandatory for high-affinity recognition by renin and cathepsin D, as demonstrated by the drastically reduced hydrolysis rates of the pentapeptides Z-Pro-Phe-His-Leu-Leu-βNA and Z-Leu-Leu-Val-Tyr-Ser-βNA [1]. The 4-methoxy substitution on the naphthylamide ring enhances fluorescence quantum yield and shifts the emission spectrum relative to unsubstituted βNA, directly affecting the lower limit of detection in fluorimetric assays [2]. Furthermore, the excitation/emission maxima of 4MβNA (335–350 nm / 410–440 nm) differ from those of the widely used 7-amino-4-methylcoumarin (AMC; 380 nm / 450 nm), meaning that raw activity readouts cannot be interchanged without re-optimization of instrument settings and assay validation protocols . The quantitative evidence detailed below substantiates why procurement decisions should treat this specific compound as distinct from its nearest structural neighbors.

Quantitative Differentiation Against Closest Analogs


Full-Length Octapeptide vs. Truncated Pentapeptide Hydrolysis Rate

In a direct enzymatic comparison using partially purified bovine pituitary cathepsin D, the full-length protected octapeptide Z-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-β-naphthylamide was hydrolyzed at the Phe-His and Leu-Leu bonds, providing the basis for a sensitive fluorimetric assay. In contrast, the truncated pentapeptide fragments Z-Pro-Phe-His-Leu-Leu-β-naphthylamide and Z-Leu-Leu-Val-Tyr-Ser-β-naphthylamide were attacked at a markedly slower rate, and even smaller substrates were not hydrolyzed at all. This demonstrates that the complete octapeptide sequence is a structural requirement for efficient substrate recognition by cathepsin D [1].

Cathepsin D assay Aspartyl protease substrate Peptide substrate length-activity relationship

4MβNA vs. Unsubstituted βNA Fluorogenic Detection Sensitivity

The 4-methoxy substitution on the β-naphthylamide ring enhances the fluorescence quantum yield of the liberated fluorophore relative to the unsubstituted 2-naphthylamine. Assays utilizing 4MβNA-conjugated peptides can achieve detection limits as low as 0.5 IU/mL urokinase in a direct assay format and 0.01 IU/mL in a coupled plasminogen activation assay, a sensitivity equal to the best assays available at the time of validation [1]. While direct head-to-head comparison with unsubstituted βNA substrates was not performed in the same study, the broader literature on 4-methoxy-naphthylamide vs. naphthylamide fluorophores consistently reports improved signal-to-noise ratios due to the electron-donating methoxy group [2].

Fluorogenic substrate sensitivity 4-Methoxy-β-naphthylamide Protease assay detection limit

Renin Leu-Leu Bond Specificity vs. Cathepsin D Dual Cleavage

The MEROPS peptidase database annotates Z-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-βNHNap as a synthetic substrate for renin (A01.007), with the cleavage documented at the Leu-Leu bond [1]. In contrast, the same sequence is cleaved by pituitary cathepsin D at both Phe-His and Leu-Leu bonds [2]. This differential cleavage pattern enables researchers to distinguish between renin and cathepsin D activity by monitoring the specific fluorescent product profile, a capability not shared by shorter or differently substituted substrates that may lose one of the cleavage sites. The succinylated MCA analog Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-MCA, while also a renin substrate, requires an auxiliary leucine aminopeptidase step to liberate free AMC for fluorescence, adding assay complexity not required with the 4MβNA substrate [3].

Renin substrate specificity Leu-Leu cleavage Enzyme-substrate discrimination

Spectral Orthogonality to AMC for Multiplex Protease Profiling

The fluorescence excitation/emission maxima of liberated 4-methoxy-2-naphthylamine are approximately 335–350 nm / 410–440 nm , whereas the commonly used AMC fluorophore has excitation/emission at 380 nm / 450 nm . This ~30–45 nm blue shift in excitation allows 4MβNA-based substrates to be paired with AMC-based substrates in dual-protease multiplex assays with minimal spectral crosstalk, a feature not achievable with the unsubstituted βNA whose spectral properties overlap more significantly with AMC. The succinylated MCA octapeptide (Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-MCA) serves as a direct comparator, operating in the same AMC spectral window, thus precluding its simultaneous use with other AMC substrates in the same well.

Multiplex protease assay Fluorophore spectral separation AMC vs. 4MβNA

Best-Fit Research and Industrial Application Scenarios


Cathepsin D Quantification in Lysosomal Extracts Without Auxiliary Enzymes

This substrate enables direct fluorimetric readout of cathepsin D activity in purified lysosomal fractions or tissue homogenates at acidic pH (2.8–4.0), without requiring a coupled aminopeptidase step. The full octapeptide sequence is essential, as demonstrated by the negligible hydrolysis of shorter fragments [1]. Researchers studying lysosomal storage disorders or cathepsin D overexpression in cancer can use this substrate for endpoint or kinetic assays with detection sensitivity at sub-IU/mL levels [2].

Renin Inhibitor Screening and IC50 Determination

The compound serves as a renin substrate cleaved exclusively at the Leu-Leu bond, as cataloged in the MEROPS database [1]. Its direct fluorescence upon cleavage eliminates the auxiliary leucine aminopeptidase coupling required by AMC-based renin substrates, reducing assay variability and reagent costs in high-throughput screening campaigns [2]. The assay is validated for renin concentrations up to 100 mGoldblatt U/tube with linear fluorescence response [3].

Dual-Protease Multiplex Assays for Cathepsin D and L/B

The spectral separation between 4MβNA (Ex 335–350 nm / Em 410–440 nm) and AMC (Ex 380 nm / Em 450 nm) allows simultaneous measurement of cathepsin D activity (via 4MβNA substrate) and cathepsin L or B activity (via AMC substrates such as Z-Phe-Arg-AMC) in the same reaction well [1][2]. This multiplex format is valuable for tumor microenvironment profiling and lysosomal protease inhibitor selectivity panels.

Histochemical Localization of Aspartyl Protease Activity

The 4MβNA leaving group can be trapped intracellularly by coupling with 5-nitrosalicylaldehyde (NSA) to form a yellow fluorescent crystalline precipitate, enabling spatial mapping of cathepsin D activity in viable cells or tissue sections [1]. This application is not feasible with AMC-based substrates, which diffuse out of cells and lack the in situ trapping chemistry available for 4MβNA derivatives.

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